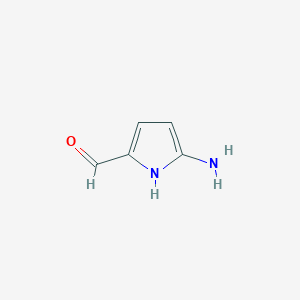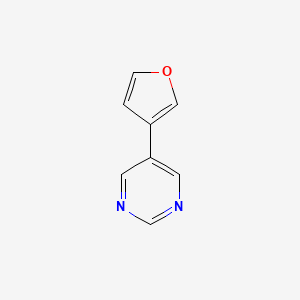
5-(Furan-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring at the 5-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique combination of the furan and pyrimidine rings imparts distinct chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-(Furan-3-yl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 5-bromopyrimidine and 3-furanylboronic acid as starting materials, with a nickel catalyst (NiCl2(PCy3)2) in the presence of potassium phosphate (K3PO4) and tert-amyl alcohol as the solvent. The reaction is carried out at 120°C for one hour, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Furan-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Furan-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(Furan-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which are essential enzymes for cell growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can exert anticancer effects by preventing the proliferation of cancer cells.
Comparación Con Compuestos Similares
- 5-(Furan-2-yl)pyrimidine
- 5-(Thien-2-yl)pyrimidine
- 5-(Pyridin-3-yl)pyrimidine
Comparison: 5-(Furan-3-yl)pyrimidine is unique due to the specific positioning of the furan ring, which influences its chemical reactivity and biological activity. Compared to 5-(Furan-2-yl)pyrimidine, the 3-position substitution provides different electronic properties and steric effects.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
5-(furan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H |
Clave InChI |
ZSSGSLKYCKZXOD-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


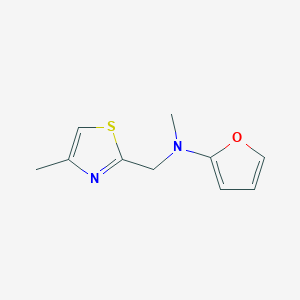
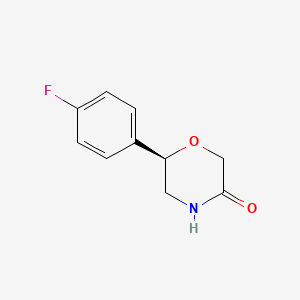


![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
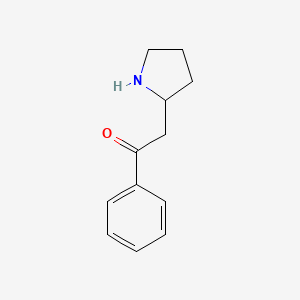
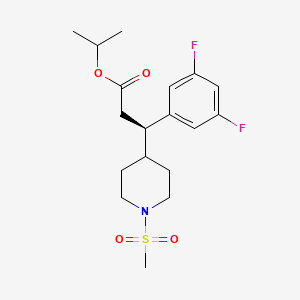
![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
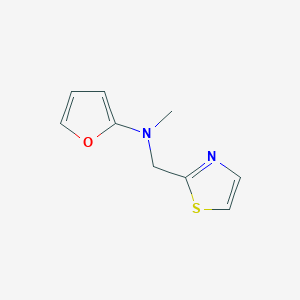
![1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride](/img/structure/B15053557.png)
![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
